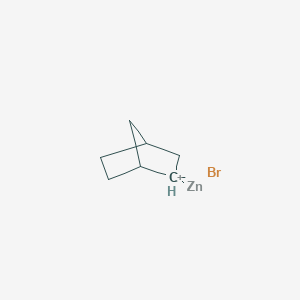

exo-2-Norbornylzinc bromide solution

Vue d'ensemble

Description

Exo-2-Norbornylzinc bromide solution is a chemical compound with the molecular formula C7H11BrZn . It has a molecular weight of 240.46 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H11BrZn . The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran (THF) and a density of 0.976 g/mL at 25 °C . It should be stored at 2-8°C .Applications De Recherche Scientifique

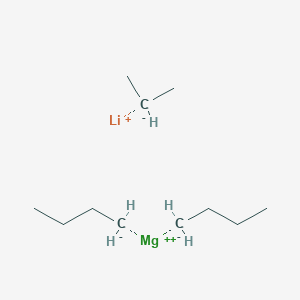

Grignard Reagent Formation

Research by Walborsky and Topolski (1992) delves into the nature of Grignard reagent formation, investigating the reaction of exo-2-norbornyl bromide with Rieke magnesium. This study provides insights into the selective formation of exo-2-deuterionorbornane and the role of exo-2-norbornyl bromide in Grignard reagent formation (Walborsky & Topolski, 1992).

Norbornyl Cation Studies

Moss et al. (2001) explored the generation of exo- and endo-2-norbornyloxychlorocarbenes, contributing to the understanding of the 2-norbornyl cation. This study is pivotal in understanding the fragmentation and formation processes of these cations (Moss et al., 2001).

Autoxidation Studies

Davies and Roberts (1969) investigated the autoxidation of norborn-2-ylmagnesium bromide. Their study contributes to understanding the autoxidation process and the formation of norborn-2-ylperoxy-compounds (Davies & Roberts, 1969).

Photoionization Studies

Dejongh et al. (1969) conducted a mass-spectral study of exo- and endo-2-norbornyl bromide by photoionization, offering insights into the relative ease of exo-Br loss in the formation of certain ions. This research is significant for understanding the photoionization characteristics of these compounds (Dejongh et al., 1969).

Safety and Hazards

Exo-2-Norbornylzinc bromide solution is classified as a hazardous substance. It has hazard statements H225, H319, H335, H336, and H351 . Precautionary statements include P202, P210, P233, P240, P305 + P351 + P338, and P308 + P313 . It is classified as a flammable liquid (GHS02), and it can cause eye irritation (GHS07) and health hazards (GHS08) .

Mécanisme D'action

Target of Action

Exo-2-Norbornylzinc bromide is an organozinc compound . Organometallic compounds like this are often used as reagents in organic synthesis . They typically act as nucleophiles, reacting with electrophilic carbon atoms in various organic substrates .

Mode of Action

The zinc atom carries a partial negative charge, making the norbornyl group more nucleophilic . This allows it to attack electrophilic carbon atoms, forming new carbon-carbon bonds .

Biochemical Pathways

The specific biochemical pathways affected by exo-2-Norbornylzinc bromide would depend on the nature of the substrate it reacts with. In general, organozinc reagents are used to form new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .

Result of Action

The primary result of exo-2-Norbornylzinc bromide’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, depending on the nature of the substrate and the reaction conditions .

Action Environment

The efficacy and stability of exo-2-Norbornylzinc bromide can be influenced by various environmental factors. For instance, organozinc reagents are typically sensitive to air and moisture, and thus must be handled under inert atmosphere conditions . The reaction temperature and solvent can also significantly affect the outcome of the reaction .

Propriétés

InChI |

InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXFPFZAWUXDFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C[CH-]2.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)